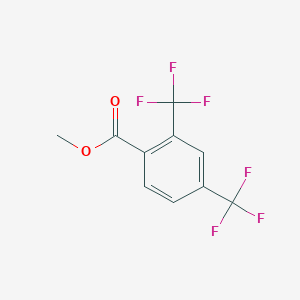

Methyl 2,4-bis(trifluoromethyl)benzoate

Vue d'ensemble

Description

“Methyl 2,4-bis(trifluoromethyl)benzoate” is an ester . It has a molecular formula of C10H6F6O2 . The molecule contains a total of 24 bonds, including 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to “this compound”, has been reported in the agrochemical and pharmaceutical industries . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 24 bonds .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 272.144 Da .Applications De Recherche Scientifique

Chemical Interactions and Transformations

Methyl 2,4-bis(trifluoromethyl)benzoate and related compounds have been studied for their unique chemical interactions. For example, the interaction of methyl and ethyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated. These studies offer insights into the behavior of these compounds under specific conditions, leading to the formation of new compounds like 2-hydroxy-4-pentafluoroethoxybenzoates, a new fluorine-containing analogue of salicylic acid (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis and Functionalization

This compound is used in the synthesis and functionalization of various compounds. For instance, the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene led to the creation of 2,6-bis(trifluoromethyl)benzoic acid, demonstrating the compound's utility in organic synthesis and chemical modifications (Dmowski & Piasecka-Maciejewska, 1998).

Material Science and Polymer Development

In the field of material science, this compound plays a role in developing new materials. The synthesis and properties of hyperbranched aromatic polyamide using methyl 3,5-bis(4-aminophenoxy)benzoate highlight its application in polymer chemistry. These studies contribute to advancing materials with specific desirable properties, such as improved solubility and molecular weight control (Yang, Jikei, & Kakimoto, 1999).

Mesomorphic Behavior in Liquid Crystals

Research into the mesomorphic behavior of certain compounds, including derivatives of this compound, has been conducted. These studies are significant for understanding liquid crystalline properties and applications in technologies like displays and sensors. For example, the behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates] and their molecular structure's impact on mesophase formation offers insights into the design of liquid crystalline materials (Kuboshita, Matsunaga, & Matsuzaki, 1991).

Safety and Hazards

“Methyl 2,4-bis(trifluoromethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Propriétés

IUPAC Name |

methyl 2,4-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c1-18-8(17)6-3-2-5(9(11,12)13)4-7(6)10(14,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGIYQMLYGKWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596544 | |

| Record name | Methyl 2,4-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50870-31-0 | |

| Record name | Methyl 2,4-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)

![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)

![(4-nitrophenyl)methyl N-[1-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenylbutyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B3053022.png)